Welcome to the BenchChem Online Store!
molecular formula C8H8N2O B1461978 2-(6-Methoxypyridin-2-yl)acetonitrile CAS No. 1000512-48-0

2-(6-Methoxypyridin-2-yl)acetonitrile

Cat. No. B1461978
M. Wt: 148.16 g/mol
InChI Key: XNYIRHWBNGDYPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09365520B2

Procedure details

1.6M n-Butyllithium/hexane solution (300 mL, 479.43 mmol) was added to a solution of acetonitrile (21.87 g, 532.70 mmol) in THF (630 mL) at −78° C. under argon atmosphere, and the mixture was stirred at −78° C. for 30 min. 2-Bromo-6-methoxypyridine (25.04 g, 133.18 mmol) was added dropwise thereto over 15 min at −78° C., and the reaction mixture was stirred at room temperature for 4 hr. The reaction mixture was poured into ice water (900 mL), and the mixture was extracted with ethyl acetate (×3). The organic layer was washed with water and brine, and dried over magnesium sulfate, and the solvent was evaporated under reduced pressure. The obtained residue was purified by silica gel column chromatography (solvent gradient; 2→20% ethyl acetate/hexane) to give 2-(6-methoxypyridin-2-yl)acetonitrile (11.37 g, 77 mmol, 58%) as a colorless oil.
Name
n-Butyllithium hexane
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
21.87 g
Type
reactant
Reaction Step One
Name
Quantity
630 mL
Type
solvent
Reaction Step One
Quantity
25.04 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
900 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Li])CCC.CCCCCC.[C:12](#[N:14])[CH3:13].Br[C:16]1[CH:21]=[CH:20][CH:19]=[C:18]([O:22][CH3:23])[N:17]=1>C1COCC1>[CH3:23][O:22][C:18]1[N:17]=[C:16]([CH2:13][C:12]#[N:14])[CH:21]=[CH:20][CH:19]=1 |f:0.1|

Inputs

Step One
Name
n-Butyllithium hexane
Quantity
300 mL
Type
reactant
Smiles
C(CCC)[Li].CCCCCC
Name
Quantity
21.87 g
Type
reactant
Smiles
C(C)#N
Name
Quantity
630 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
25.04 g
Type
reactant
Smiles
BrC1=NC(=CC=C1)OC
Step Three
Name
ice water
Quantity
900 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at −78° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
over 15 min at −78° C.
Duration
15 min
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature for 4 hr
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (×3)
WASH
Type
WASH
Details
The organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel column chromatography (solvent gradient; 2→20% ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=CC=CC(=N1)CC#N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 77 mmol
AMOUNT: MASS 11.37 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 57.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.